molecular formula C28H42BrN3Se B12604689 Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide CAS No. 881376-00-7

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide

Cat. No.: B12604689
CAS No.: 881376-00-7
M. Wt: 579.5 g/mol
InChI Key: MXUIDWYPYRWREV-UHFFFAOYSA-M
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Description

3,7-Bis(dibutylamino)phenoselenazin-5-ium bromide is a cationic dye belonging to the phenoselenazinium family. Its structure comprises a tricyclic phenoselenazine core substituted with dibutylamino groups at the 3 and 7 positions and a bromide counterion. This compound is part of a broader class of heterocyclic dyes, including phenoxazinium, phenothiazinium, and phenoselenazinium salts, which differ by the heteroatom in the central ring (oxygen, sulfur, or selenium, respectively).

Properties

CAS No.

881376-00-7

Molecular Formula

C28H42BrN3Se

Molecular Weight

579.5 g/mol

IUPAC Name

dibutyl-[7-(dibutylamino)phenoselenazin-3-ylidene]azanium;bromide

InChI

InChI=1S/C28H42N3Se.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1

InChI Key

MXUIDWYPYRWREV-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3[Se]2.[Br-]

Origin of Product

United States

Preparation Methods

Initial Reaction

  • Reaction Setup : A cooled reaction vessel is prepared (temperature typically below 10°C).

  • Addition of Reactants : The precursor selenazine compound is dissolved in ethyl acetate. Dibutylamine is then added gradually to the solution.

  • Bromination Step : Bromine is introduced to the reaction mixture under controlled conditions (maintaining temperatures between -10°C and -15°C). This step is crucial for forming the phenoselenazin-5-ium structure.

Formation of Bromide Salt

  • Isolation of Product : After the bromination reaction, the mixture is stirred for an additional hour at low temperatures.

  • Filtration and Washing : The crude product is filtered and washed with cold ethyl acetate followed by dilute hydrochloric acid to remove unreacted materials and by-products.

  • Purification : The isolated product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.

Final Product Characterization

The final product, phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide, is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Step Temperature Range Solvent Used Time Required
Initial Reaction <10°C Ethyl Acetate Varies
Bromination -10°C to -15°C Ethyl Acetate 1 hour
Filtration Room Temperature Ethyl Acetate/HCl Varies
Purification Room/50°C 2-Propanol Varies

Recent studies have highlighted variations in synthesis methods that can affect yield and purity:

  • Yield Optimization : Adjusting the stoichiometry of dibutylamine relative to the selenazine precursor can significantly enhance yield.

  • Alternative Solvents : Exploring other solvents like methanol or dichloromethane may provide better solubility for certain intermediates.

  • Catalysts : The use of Lewis acids (e.g., iron(III) chloride) has been shown to facilitate reactions under milder conditions, potentially reducing reaction times and improving product quality.

Chemical Reactions Analysis

Types of Reactions

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert the compound into selenides.

    Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Sodium chloride or potassium iodide.

Major Products

    Oxidation: Selenoxides.

    Reduction: Selenides.

    Substitution: Corresponding halide derivatives.

Scientific Research Applications

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptor Function: It can interact with cell surface receptors, altering their function and signaling pathways.

Comparison with Similar Compounds

Core Heteroatom Variation

The central heteroatom significantly impacts electronic properties and applications:

  • Phenoxazinium salts (oxygen): Higher synthetic yields (up to 80%) and moderate dyeing efficiency for PP fabrics when substituted with diethylamino groups .
  • Phenothiazinium salts (sulfur): Known for medical applications (e.g., methylene blue, a dimethylamino-substituted phenothiazinium chloride) in photodynamic therapy (PDT) and as antimicrobial agents .
  • Phenoselenazinium salts (selenium): Lower synthetic yields (17% for diethylamino-substituted analogs) ; selenium’s larger atomic radius may alter redox behavior and light absorption compared to sulfur/oxygen analogs.

Substituent Effects

  • Dibutylamino vs. Diethylamino: Balances solubility and substrate interaction, achieving higher dyeing performance in PP fabrics . Dimethylamino: Found in methylene blue (CAS 61-73-4), offering high water solubility and clinical utility .

Counterion Influence

  • Bromide vs. Chloride/Iodide :
    Bromide anions may improve solubility in polar solvents compared to iodide, while chloride salts (e.g., methylene blue) are widely used in medical formulations .

Table 1: Comparison of Key Compounds

Compound Heteroatom Substituents Counterion Synthetic Yield Key Applications
Phenoselenazin-5-ium bromide Selenium 3,7-Dibutylamino Bromide Not reported Potential dye/PDT agent
Phenothiazin-5-ium bromide (PPA904) Sulfur 3,7-Dibutylamino Bromide Not reported PDT for leishmaniasis
Phenoxazin-5-ium chloride Oxygen 3,7-Diethylamino Chloride 80% PP fabric dyeing
Methylene Blue Sulfur 3,7-Dimethylamino Chloride Commercial Medical/industrial dye

Research Findings and Challenges

  • Dyeing Performance: Diethylamino-substituted phenoxazinium salts outperform dibutylamino analogs in PP dyeing due to optimal steric compatibility with fiber pores . The larger dibutyl groups in the phenoselenazinium derivative may limit its utility in textile applications.
  • Medical Potential: Phenothiazinium analogs like PPA904 demonstrate efficacy in PDT, suggesting that the dibutylamino-phenoselenazinium bromide could be explored for similar therapeutic uses, leveraging selenium’s unique photochemical properties .
  • Structural Insights: Crystal structure studies of phenazinium salts reveal tricyclic cores with slight distortions and hydrogen-bonding networks (e.g., N–H⋯Br interactions), which may stabilize the phenoselenazinium bromide in solid-state applications .

Biological Activity

Chemical Structure and Properties

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide is characterized by a phenoselenazine core structure that integrates selenium into its framework. The presence of dibutylamino groups enhances its solubility and bioavailability. The compound's molecular formula is represented as follows:

  • Molecular Formula : C16_{16}H24_{24}BrN2_2Se
  • Molecular Weight : Approximately 385.35 g/mol

Anticancer Properties

Research indicates that compounds similar to phenoselenazin have demonstrated significant anticancer activity. For instance, studies have shown that selenium-containing compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS) .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
Apoptosis InductionActivation of caspases leading to programmed cell death
ROS GenerationIncreased oxidative stress leading to cellular damage
Cell Cycle ArrestInterference with cell cycle progression, particularly at G2/M phase
Tumor SelectivityHigher toxicity towards malignant cells compared to non-malignant cells

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of phenoselenazin derivatives on various cancer cell lines. For example, a study demonstrated that these compounds exhibited selective toxicity against human malignant cells while sparing non-malignant cells .

Case Study Example:

A recent investigation evaluated the cytotoxicity of phenoselenazin derivatives against several cancer cell lines, including HL-60 (promyelocytic leukemia) and HSC-2 (squamous cell carcinoma). The study used the MTT assay to determine the half-maximal inhibitory concentration (IC50), revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

The mechanisms through which phenoselenazin compounds exert their biological effects include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Cell Cycle Disruption : Inhibition of key regulatory proteins leading to cell cycle arrest.
  • Inflammatory Response Modulation : Alteration in cytokine production affecting tumor microenvironment.

Pharmacological Potential

The pharmacological potential of phenoselenazin compounds extends beyond anticancer applications. Preliminary studies suggest they may also possess antimicrobial and anti-inflammatory properties due to their ability to modulate immune responses and inhibit bacterial growth.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In vivo Efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic Studies : Detailed exploration of molecular pathways affected by treatment.
  • Formulation Development : Enhancing bioavailability and targeting specific tissues.

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